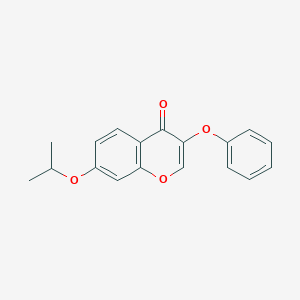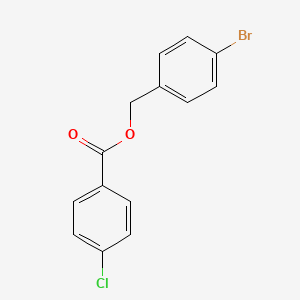![molecular formula C14H10ClFN2OS B5762060 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide, commonly known as CFTR inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in the regulation of chloride and bicarbonate transport across epithelial cells.
Mécanisme D'action
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 binds to a specific site on the N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide protein and inhibits its function. The exact mechanism of inhibition is not fully understood, but it is believed to involve the disruption of the ATP-binding site on the protein. This prevents the protein from undergoing the conformational changes that are necessary for chloride transport.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 has been shown to inhibit N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide function in a dose-dependent manner. It has also been shown to increase the stability of the N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide protein and prevent its degradation. In addition, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 has been shown to have anti-inflammatory effects in CF epithelial cells by reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 is its potency and selectivity for N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibition. It has been shown to be more effective than other N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitors in correcting the abnormal chloride transport in CF epithelial cells. However, its use in lab experiments is limited by its solubility and stability. N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 is highly insoluble in water and organic solvents, which makes it difficult to use in cell-based assays. In addition, N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 is prone to degradation in aqueous solutions, which limits its shelf-life.
Orientations Futures
There are several future directions for the research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172. One direction is to improve its solubility and stability to make it more suitable for use in cell-based assays. Another direction is to investigate its potential therapeutic applications in other diseases that involve abnormal N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide function, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. Finally, the development of more potent and selective N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitors that target different sites on the protein could lead to the development of more effective therapies for CF and other diseases.
Méthodes De Synthèse
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 is synthesized through a multi-step reaction. The starting material is 3-chloro-4-fluoroaniline, which is converted to the corresponding sulfonamide by reaction with chlorosulfonic acid. The sulfonamide is then treated with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with benzamide in the presence of a base to yield N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172.
Applications De Recherche Scientifique
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve abnormal N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide function. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide gene, which encodes the N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide protein. N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibitor-172 has been shown to correct the abnormal chloride transport in CF epithelial cells in vitro and in vivo. It has also been shown to improve the function of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide mutants that are resistant to other N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide modulators.
Propriétés
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-11-8-10(6-7-12(11)16)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLSUCUQEJXKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)


![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)